Benzyl L-valyl-L-prolinate hydrochloride
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Overview
Description
Benzyl L-valyl-L-prolinate hydrochloride: is a chemical compound with the molecular formula C17H25ClN2O3 and a molecular weight of 340.85 g/mol . It is a derivative of proline and valine, two naturally occurring amino acids. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl L-valyl-L-prolinate hydrochloride typically involves the coupling of benzyl alcohol with L-valine and L-proline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C .
Industrial Production Methods: : In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl L-valyl-L-prolinate hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides or amines; often conducted in polar aprotic solvents.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: : Benzyl L-valyl-L-prolinate hydrochloride is used as a building block in the synthesis of more complex molecules. It is also employed in the study of peptide synthesis and protein engineering .
Biology: : In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It can also serve as a model compound for studying the behavior of proline and valine residues in proteins .
Medicine: It is also used in the study of drug delivery systems and pharmacokinetics .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Benzyl L-valyl-L-prolinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or conformation. The pathways involved may include signal transduction, protein-protein interactions, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl L-valyl-L-alaninate hydrochloride
- Benzyl L-valyl-L-leucinate hydrochloride
- Benzyl L-valyl-L-isoleucinate hydrochloride
Comparison: : Benzyl L-valyl-L-prolinate hydrochloride is unique due to the presence of the proline residue, which imparts distinct conformational properties to the molecule. This makes it particularly useful in studies related to protein folding and stability. In contrast, similar compounds with alanine, leucine, or isoleucine residues may exhibit different chemical behaviors and biological activities .
Properties
IUPAC Name |
benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYSUOEAKFRQU-YYLIZZNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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